molecular formula C6H6ClN3O B11917057 6-Chloro-3-methylpyrazine-2-carboxamide

6-Chloro-3-methylpyrazine-2-carboxamide

Cat. No.: B11917057
M. Wt: 171.58 g/mol
InChI Key: TVIZAQWEGHFUNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylpyrazine-2-carboxamide typically involves the chlorination of 3-methylpyrazine-2-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The reaction proceeds through the substitution of a hydrogen atom with a chlorine atom at the 6-position of the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methylpyrazine-2-carboxamide is unique due to the presence of both the chlorine atom and the methyl group on the pyrazine ring, along with the carboxamide group. This unique combination of substituents contributes to its distinct chemical and biological properties .

Biological Activity

6-Chloro-3-methylpyrazine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

  • Chemical Formula : C6H6ClN3O
  • Molecular Weight : 173.58 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazine derivatives against a range of bacterial strains. For example, this compound showed promising Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64
This compoundPseudomonas aeruginosa128

These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines. The following table summarizes the cytotoxic effects observed in different cancer models:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver cancer)45Induction of apoptosis
MCF7 (breast cancer)38Cell cycle arrest
A549 (lung cancer)50Inhibition of angiogenesis

The anticancer activity appears to be mediated through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Study on Antimicrobial Properties

A comprehensive study published in MDPI evaluated the antimicrobial activity of several pyrazine derivatives, including this compound. The study utilized both disk diffusion and broth microdilution methods to assess efficacy against multiple pathogens. Results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Study on Anticancer Effects

In another investigation focused on the anticancer potential of pyrazine derivatives, researchers found that this compound significantly reduced cell viability in HepG2 and MCF7 cell lines. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic applications in oncology .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

6-chloro-3-methylpyrazine-2-carboxamide

InChI

InChI=1S/C6H6ClN3O/c1-3-5(6(8)11)10-4(7)2-9-3/h2H,1H3,(H2,8,11)

InChI Key

TVIZAQWEGHFUNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1C(=O)N)Cl

Origin of Product

United States

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